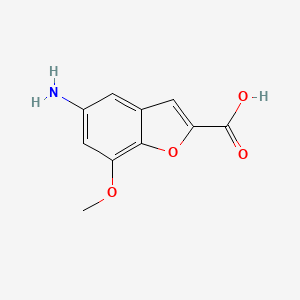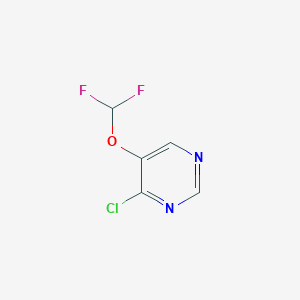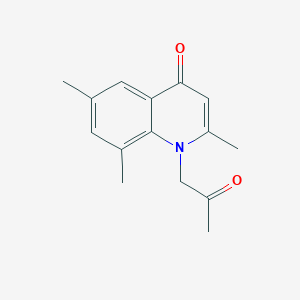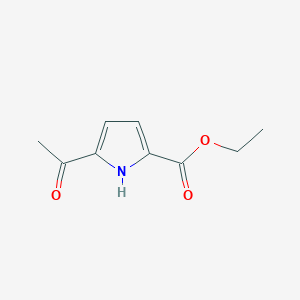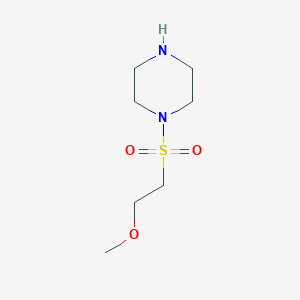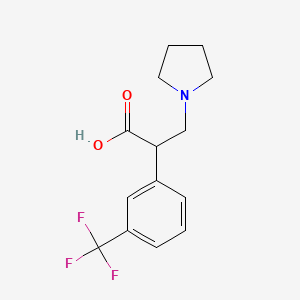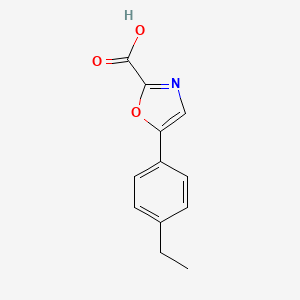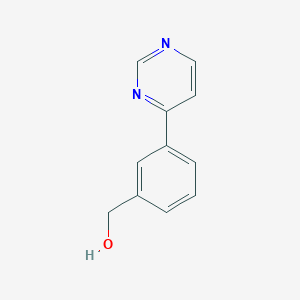
2-(4-Fluorophenyl)-1-isopropylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-isopropylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and an isopropyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-isopropylpyrrolidine typically involves the reaction of 4-fluorobenzyl cyanide with isopropylamine under specific conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-1-isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups .
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-1-isopropylpyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetonitrile: A related compound with a similar fluorophenyl group.
Pyrrolidine derivatives: Other compounds with the pyrrolidine ring structure, such as pyrrolizines and pyrrolidine-2-one.
Uniqueness
2-(4-Fluorophenyl)-1-isopropylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and an isopropyl group on the pyrrolidine ring differentiates it from other similar compounds .
Propiedades
Fórmula molecular |
C13H18FN |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H18FN/c1-10(2)15-9-3-4-13(15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3 |
Clave InChI |
HTZGTEJSSXBBCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


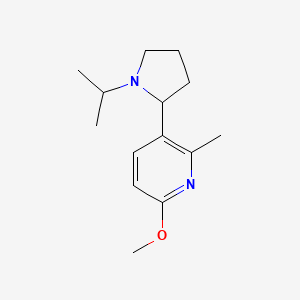

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide](/img/structure/B11808921.png)

